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molecular formula C13H12N2O B3023604 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 14823-31-5

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B3023604
M. Wt: 212.25 g/mol
InChI Key: PSXCLWPFIRHOJO-UHFFFAOYSA-N
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Patent
US08263610B2

Procedure details

To a stirred solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (14 g, 83 mmol) in methanol (150 mL) was added phenyl hydrazine (8.92 g, 83 mmol). The reaction mixture was refluxed for 6 hours. The reaction was then concentrated under reduced pressure followed by the addition of n-butanol (130 mL) and glacial acetic acid (2 mL). The reaction mixture was refluxed for 3 hours. On the completion of the reaction, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ether (100 mL) to give a precipitate, which was filtered and dried under reduced pressure to give the desired product (4.6 g, 30%) as a solid. 1H NMR (DMSO-d6, 400 MHz): δ 9.06 (s, 1H), 7.59-7.51 (m, 4H), 7.45-7.40 (m, 1H), 3.00 (t, J=6.4 Hz, 2H), 2.58 (t, J=6.4 Hz, 2H), 2.21 (quintet, J=6.4 Hz, 2H). LCMS [M+H]: 213.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]1[C:10](=O)[CH2:9][CH2:8][CH2:7][C:6]1=[O:12])C.[C:13]1([NH:19]N)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[C:13]1([N:19]2[C:10]3[CH2:9][CH2:8][CH2:7][C:6](=[O:12])[C:5]=3[CH:4]=[N:2]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
8.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of n-butanol (130 mL) and glacial acetic acid (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
On the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (100 mL)
CUSTOM
Type
CUSTOM
Details
to give a precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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